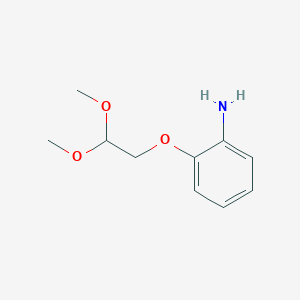

Benzenamine, 2-(2,2-dimethoxyethoxy)-

Description

Structure

3D Structure

Properties

CAS No. |

55879-75-9 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-(2,2-dimethoxyethoxy)aniline |

InChI |

InChI=1S/C10H15NO3/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h3-6,10H,7,11H2,1-2H3 |

InChI Key |

DSCCQHDMBRCDSC-UHFFFAOYSA-N |

Canonical SMILES |

COC(COC1=CC=CC=C1N)OC |

Origin of Product |

United States |

Synthetic Methodologies for Benzenamine, 2 2,2 Dimethoxyethoxy

Strategies for Primary Aromatic Amine Formation

The formation of the primary aromatic amine functional group is a critical step in the synthesis of the target molecule. Several classical and modern methods are considered for this transformation.

Catalytic Reduction of Nitroaromatic Precursors

A prevalent and highly effective method for the synthesis of aromatic amines is the catalytic reduction of a corresponding nitroaromatic compound. youtube.com In this context, the direct precursor would be 1-nitro-2-(2,2-dimethoxyethoxy)benzene . The synthesis of this precursor is achievable through standard etherification methods, as will be discussed in section 2.2.1. Once obtained, the nitro group is reduced to an amine via catalytic hydrogenation.

This transformation is typically carried out using a variety of metal catalysts, with hydrogen gas serving as the reductant. abo.figoogle.com The reaction is generally clean and high-yielding. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. abo.figuidechem.com The choice of catalyst and reaction conditions can be influenced by the presence of other functional groups in the molecule. For instance, ruthenium-based catalysts have also shown high efficacy in the hydrogenation of substituted nitrobenzenes, with some studies reporting 100% conversion for substrates like ortho-methoxynitrobenzene. researchgate.net The reaction is typically conducted in a solvent such as methanol (B129727) or ethanol (B145695) at temperatures ranging from ambient to around 120°C and under hydrogen pressures from atmospheric to several megapascals (MPa). abo.figuidechem.com Another approach involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride and activated carbon, which has been successfully applied to the reduction of dimethoxynitrobenzene. google.com

Table 1: Representative Conditions for Catalytic Reduction of Nitroaromatics

| Nitroaromatic Substrate | Catalyst | Reductant | Solvent | Temperature (°C) | Pressure | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| Nitrobenzene | Pd/C (3 wt.%) | H₂ | Methanol | 30-70 | 2-4 MPa | High | abo.fi |

| 2,5-Dimethoxynitrobenzene | Pt/C | H₂ | Methanol | 90-100 | 1.0 MPa | High | guidechem.com |

| ortho-Methoxynitrobenzene | Ru/CMK-3 | H₂ | Ethanol | 80 | 1 MPa | 100 (Conversion) | researchgate.net |

| 2,4-Dimethoxy nitrobenzene | FeCl₃ / Activated Carbon | Hydrazine Hydrate | Ethanol | 70-80 | Atmospheric | >96 | google.com |

Nucleophilic Aromatic Substitution Approaches on Halogenated Benzenes

Nucleophilic aromatic substitution (SNAr) provides an alternative route to forming the C-N bond, though it is more commonly used to introduce oxygen or other nucleophiles onto an aromatic ring. masterorganicchemistry.com The reaction requires an aromatic ring that is activated by at least one strong electron-withdrawing group, such as a nitro group (–NO₂), positioned ortho or para to a good leaving group, typically a halogen. google.commasterorganicchemistry.com

In a potential synthesis for the target compound's precursor, one could envision the reaction of an activated aryl halide like 2-fluoronitrobenzene with the sodium salt of 2,2-dimethoxyethanol (sodium 2,2-dimethoxyethoxide). The fluoride (B91410) ion is an excellent leaving group in SNAr reactions. wikipedia.org This reaction would yield 1-nitro-2-(2,2-dimethoxyethoxy)benzene , which could then be reduced to the final product as described in the previous section. The presence of the ortho-nitro group is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. google.com

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Halides

| Aryl Halide | Nucleophile | Conditions | Product | Citation |

|---|---|---|---|---|

| p-Nitrofluorobenzene | Sodium Methoxide | - | p-Nitroanisole | masterorganicchemistry.com |

| 2,4-Dinitrofluorobenzene | Amino groups of peptides | - | N-substituted 2,4-dinitroaniline | google.com |

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines by reacting a ketone or aldehyde with an amine in the presence of a reducing agent. pearson.comnih.gov This process typically involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine over the carbonyl starting material. nih.govyoutube.com

However, reductive amination is generally not a viable method for the direct formation of primary aromatic amines from a corresponding aromatic ketone or aldehyde. pearson.com The method is highly effective for synthesizing alkylamines but does not typically work for creating a bond between a nitrogen atom and an aromatic ring. Therefore, this strategy is not considered a primary synthetic route for Benzenamine, 2-(2,2-dimethoxyethoxy)- .

Introduction of the 2-(2,2-Dimethoxyethoxy)- Moiety

The synthesis of the target compound also requires the strategic introduction of the 2-(2,2-dimethoxyethoxy) side chain onto the benzene (B151609) ring. This is typically achieved through etherification or by building the side chain from a pre-existing functional group.

Etherification Reactions involving Phenolic or Halogenated Precursors

The Williamson ether synthesis is the most prominent and versatile method for forming the ether linkage in the target molecule. wikipedia.org This reaction involves the SN2 displacement of a halide by an alkoxide or, in this case, a phenoxide ion. youtube.com

Two primary pathways can be envisioned using this method:

Alkylation of 2-Aminophenol (B121084) : In this route, 2-aminophenol is deprotonated at the hydroxyl group using a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. youtube.comchemspider.com This phenoxide then acts as a nucleophile, attacking an alkyl halide such as 2-bromo-1,1-dimethoxyethane or 2-chloro-1,1-dimethoxyethane . A significant challenge in this approach is the potential for competitive N-alkylation of the amino group. To achieve selective O-alkylation, it may be necessary to first protect the amine functionality. researchgate.netresearchgate.net

Alkylation of 2-Nitrophenol : A more straightforward approach that circumvents the issue of N-alkylation is to start with 2-nitrophenol . The phenolic proton is sufficiently acidic to be removed by a base like potassium carbonate. The resulting phenoxide can then be reacted with the haloacetal to form 1-nitro-2-(2,2-dimethoxyethoxy)benzene . The nitro group can subsequently be reduced to the primary amine, as detailed in section 2.1.1, to yield the final product.

Table 3: Representative Conditions for Williamson Ether Synthesis with Phenols

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| tert-Butyl-4-hydroxyphenylcarbamate | 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux, 12h | 40 | chemspider.com |

| Phenol | Alkyl Halide | NaH | THF | - | Good | youtube.com |

Acetal (B89532) Formation from Aldehyde Intermediates

An alternative strategy involves the formation of the acetal functionality from a corresponding aldehyde. Acetals are formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol under acidic catalysis. ias.ac.in The reaction proceeds through a hemiacetal intermediate. ias.ac.in

For the synthesis of the target molecule, a plausible intermediate would be 2-(2,2-dimethoxyethoxy)benzaldehyde . This intermediate could potentially be synthesized by the Williamson etherification of 2-hydroxybenzaldehyde with 2-bromo-1,1-dimethoxyethane . The conversion of the aldehyde group in this intermediate to the primary amine would then be required.

The formation of the acetal itself is a reversible reaction. To drive the equilibrium towards the acetal, water, which is formed during the reaction, must be removed, often by a Dean-Stark apparatus or the use of molecular sieves. ias.ac.in The acetal can be converted back to the aldehyde by treatment with aqueous acid. ias.ac.in

Table 4: General Conditions for Acetal Formation

| Carbonyl Compound | Alcohol | Catalyst | Conditions | Product | Citation |

|---|---|---|---|---|---|

| Aldehyde/Ketone | 2 eq. Alcohol | Acid (e.g., HCl, TsOH) | Removal of water | Acetal | ias.ac.in |

| Aldehyde/Ketone | Ethylene Glycol | Acid | Removal of water | Cyclic Acetal | ias.ac.in |

Convergent and Divergent Synthetic Pathways to Substituted Anilines

The construction of complex molecules like Benzenamine, 2-(2,2-dimethoxyethoxy)-, can be approached through two primary strategic paradigms: convergent and divergent synthesis.

Conversely, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. nih.govorganic-chemistry.org This strategy is highly valuable for creating chemical libraries for drug discovery or materials research. Starting from a simple aniline (B41778), a divergent approach could be employed to introduce a wide array of substituents, including the 2,2-dimethoxyethoxy group. nih.govorganic-chemistry.org

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

The efficiency of any multi-step synthesis is critically dependent on the optimization of each reaction step to maximize yield and purity while minimizing byproducts and waste. researchgate.net The synthesis of substituted anilines often involves several transformations where careful control of reaction parameters is essential.

Key parameters that are typically optimized include:

Catalyst and Ligand Selection: Many modern methods for aniline synthesis rely on transition metal catalysis, such as palladium-catalyzed C-N bond formation. uva.nlacs.org The choice of the metal and the associated ligands can dramatically influence the reaction's efficiency and selectivity. uva.nl

Solvent and Base: The polarity of the solvent and the strength and nature of the base can significantly affect reaction rates and equilibrium positions.

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete conversion of the starting materials without promoting decomposition or side reactions. google.com

Reactant Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion and to control selectivity, especially in cases where multiple reactive sites are present.

For the synthesis of Benzenamine, 2-(2,2-dimethoxyethoxy)-, a critical step would be the etherification of 2-aminophenol. The optimization of this Williamson ether synthesis would involve screening different bases (e.g., potassium carbonate, sodium hydride), solvents (e.g., acetone, DMF), and reaction temperatures to achieve the highest possible yield of the desired O-alkylated product over potential N-alkylation.

Subsequent steps, if any, would require similar meticulous optimization. Modern high-throughput experimentation (HTE) and machine learning algorithms are increasingly being used to accelerate the optimization process by rapidly screening a wide range of reaction conditions. beilstein-journals.org

Below is a table summarizing hypothetical reaction conditions for the key synthetic step in the preparation of Benzenamine, 2-(2,2-dimethoxyethoxy)-.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | K₂CO₃ | Acetone | Reflux | 12 | 65 |

| 2 | NaH | THF | Room Temp | 6 | 80 |

| 3 | Cs₂CO₃ | DMF | 80 | 8 | 90 |

| 4 | K₂CO₃ | DMF | 100 | 12 | 75 |

This interactive table illustrates how systematic variation of reaction parameters can lead to the identification of optimal conditions for a given transformation.

Chemical Reactivity and Transformation Pathways of Benzenamine, 2 2,2 Dimethoxyethoxy

Reactivity of the Primary Aromatic Amine Functionality

The primary aromatic amine group is a versatile functional handle, influencing the reactivity of the benzene (B151609) ring and participating in a variety of reactions at the nitrogen center. byjus.com The lone pair of electrons on the nitrogen atom makes it both a powerful activating group for the aromatic ring and a potent nucleophile. byjus.comstudymind.co.uklibretexts.org

The -NH₂ group is a strong electron-donating group, which significantly activates the benzene ring towards electrophilic aromatic substitution (EAS). byjus.comnumberanalytics.com This activation arises from the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, increasing the electron density at the ortho and para positions. byjus.comwikipedia.org Consequently, electrophiles will preferentially attack these positions. byjus.comlibretexts.orgchemistrysteps.com

The high reactivity of anilines can sometimes be a challenge, leading to multiple substitutions. libretexts.orgncert.nic.in For instance, the reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. byjus.combyjus.com To achieve monosubstitution, the activating effect of the amino group is often modulated by converting it into an amide (e.g., an acetanilide) through acylation. libretexts.orgncert.nic.inlibretexts.org The amide is still an ortho-, para-director but is less activating, allowing for more controlled substitution. The protecting acetyl group can later be removed via hydrolysis to regenerate the amine. libretexts.org

Common electrophilic aromatic substitution reactions for anilines include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring. byjus.comnumberanalytics.com

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric and sulfuric acid. numberanalytics.com Direct nitration can be problematic due to oxidation of the ring and the formation of meta-isomers because the acidic medium protonates the aniline to form the meta-directing anilinium ion. byjus.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using sulfuric acid. byjus.com

Table 1: Electrophilic Aromatic Substitution of Aniline Derivatives

| Reaction Type | Reagents | Typical Products | Notes |

| Bromination | Bromine Water | Poly-brominated aniline byjus.com | Reaction is rapid and difficult to control to a single substitution. |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho-, para-, and meta-nitroanilines | Protection of the amine group is often required to prevent oxidation and achieve para-selectivity. byjus.comlibretexts.org |

| Sulfonation | H₂SO₄ | Anilinium hydrogen sulfate, which rearranges to sulfanilic acid upon heating. byjus.com | The product often exists as a zwitterion. |

Nucleophilic Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine group. libretexts.orgvedantu.commsu.edu This allows it to react with a wide range of electrophiles. As a Brønsted-Lowry base, it readily reacts with acids to form ammonium (B1175870) salts. studymind.co.ukncert.nic.in This basicity is weaker than that of aliphatic amines because the nitrogen's lone pair is delocalized into the benzene ring, making it less available to accept a proton. studymind.co.ukmsu.edu

In nucleophilic aromatic substitution (SNAr), the amine can act as the nucleophile, displacing a suitable leaving group (like a halide) from an activated aromatic ring. numberanalytics.comchemistrysteps.comfishersci.co.uk This reaction typically requires the presence of electron-withdrawing groups on the aryl halide to facilitate the attack. numberanalytics.comacs.org

Primary aromatic amines undergo a crucial reaction known as diazotization. unacademy.com When treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C), they are converted into diazonium salts. chemedx.orgdoubtnut.comchemicalnote.com Aromatic diazonium salts are stable in cold aqueous solutions. chemedx.orgyoutube.com

These diazonium salts are highly valuable synthetic intermediates. unacademy.com The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer, Schiemann, and other related reactions. This allows for the introduction of functionalities that are difficult to install directly onto the aromatic ring.

Table 2: Transformations of Aryl Diazonium Salts

| Reaction Name | Reagents | Product Functional Group |

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| Gattermann Reaction | Cu powder / HCl | -Cl |

| Hydrolysis | H₂O, H⁺, heat | -OH |

| Azo Coupling | Phenol or Aniline | -N=N-Ar (Azo dye) chemicalnote.comicrc.ac.ir |

Acylation and Alkylation Reactions at the Nitrogen Center

The nucleophilic nitrogen of the primary amine can be readily acylated and alkylated.

Acylation is the reaction of the amine with acylating agents like acid chlorides or acid anhydrides to form an amide. ncert.nic.inrsc.org The reaction is a nucleophilic substitution at the acyl carbon. ncert.nic.in It is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in As mentioned previously, acylation is a common strategy for temporarily reducing the activating effect of the amine group during electrophilic aromatic substitution. ncert.nic.inlibretexts.org

Alkylation involves the reaction of the amine with alkyl halides. vedantu.commsu.edu The amine acts as a nucleophile, displacing the halide from the alkyl group. ncert.nic.in A significant drawback of this reaction is the difficulty in stopping the reaction at mono-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium salt, leading to a mixture of products. vedantu.comacs.org Modern catalytic methods, using palladium, nickel, or copper catalysts, have been developed to achieve more selective N-monoalkylation using alcohols or other amines as alkylating agents. organic-chemistry.orgacs.orgthieme-connect.comthieme-connect.com

Reactivity of the 2-(2,2-Dimethoxyethoxy)- Moiety

The 2-(2,2-dimethoxyethoxy)- substituent contains an acetal (B89532) functional group, which has its own distinct reactivity profile, largely centered around its susceptibility to hydrolysis under acidic conditions.

Acetals are generally stable in neutral or basic conditions but are readily hydrolyzed back to their parent carbonyl compound and alcohols in the presence of aqueous acid. chemistrysteps.comorgoreview.com This reaction is reversible, and the forward hydrolysis is driven by the use of excess water. chemistrysteps.com

The mechanism for the acid-catalyzed hydrolysis of the dimethoxy acetal in Benzenamine, 2-(2,2-dimethoxyethoxy)- involves several key steps: chemistrysteps.compearson.com

Protonation: One of the methoxy (B1213986) oxygen atoms is protonated by the acid catalyst, converting the methoxy group into a good leaving group (methanol). chemistrysteps.compearson.com

Loss of Leaving Group: The C-O bond cleaves, and a molecule of methanol (B129727) departs. The lone pair on the adjacent oxygen atom helps to stabilize the resulting positive charge, forming a resonance-stabilized oxonium ion. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.compearson.com

Deprotonation: A proton is transferred from the newly added oxygen to a base (like water) to form a hemiacetal intermediate. chemistrysteps.com

Repeat of Sequence: The second methoxy group is then protonated, leaves as a second molecule of methanol, and another oxonium ion is formed.

Final Deprotonation: Loss of a proton from the oxonium ion reveals the final aldehyde product and regenerates the acid catalyst.

The hydrolysis of the 2-(2,2-dimethoxyethoxy)- group would yield two equivalents of methanol and the corresponding aldehyde, 2-(2-formylethoxy)aniline .

Table 3: Mechanism of Acid-Catalyzed Acetal Hydrolysis

| Step | Description |

| 1 | Protonation of a methoxy oxygen by an acid catalyst (H₃O⁺). chemistrysteps.com |

| 2 | Cleavage of the C-O bond and departure of methanol to form a resonance-stabilized oxonium ion. chemistrysteps.com |

| 3 | Nucleophilic attack by a water molecule on the oxonium ion. pearson.com |

| 4 | Deprotonation to form a hemiacetal intermediate. pearson.com |

| 5 | Protonation of the second methoxy group. |

| 6 | Departure of a second molecule of methanol to form a protonated aldehyde. |

| 7 | Deprotonation to yield the final aldehyde product and regenerate the acid catalyst. chemistrysteps.com |

Intramolecular Cyclization Reactions Involving the Acetal and Amine (Analogy to Pyridine Systems)

A significant reactive pathway for Benzenamine, 2-(2,2-dimethoxyethoxy)- involves intramolecular cyclization, leveraging the proximity of the amine and the latent aldehyde functionality of the acetal group. Under acidic conditions, the acetal undergoes hydrolysis to reveal a 2-aminobenzaldehyde (B1207257) derivative. This intermediate is a valuable precursor for the synthesis of quinolines, which are bicyclic heteroaromatic compounds containing a fused benzene and pyridine ring. organic-chemistry.orgnih.gov This transformation is analogous to several classical named reactions for quinoline (B57606) synthesis, such as the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde with a compound containing a reactive α-methylene group.

The general strategy involves two principal steps:

Acid-catalyzed hydrolysis: The dimethoxyethoxy group is converted to an aldehyde.

Condensation and cyclization: The newly formed aldehyde reacts with the neighboring amine group and a suitable coupling partner to form the quinoline ring system.

A variety of reagents can be utilized to provide the necessary two-carbon unit to complete the pyridine ring, leading to a diverse array of substituted quinolines. organic-chemistry.org For instance, ketones, α,β-unsaturated ketones, and compounds with active methylene (B1212753) groups are common reaction partners. organic-chemistry.org The reaction can be promoted by various catalysts, including acids, bases, or metal catalysts like iridium or ruthenium complexes, which can facilitate the annulation process. organic-chemistry.orgrsc.org

Table 1: Illustrative Reagents for Quinoline Synthesis from in situ generated 2-Aminobenzaldehyde

| Reagent Class | Example Reagent | Expected Quinoline Product Feature | Catalyst/Conditions |

|---|---|---|---|

| Ketones | Acetone | 2-Methylquinoline | Acid or Base catalysis |

| β-Ketoesters | Ethyl acetoacetate | Quinolines with ester/acid group | Combes synthesis conditions |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | 2-Substituted quinolines | Iridium catalysis organic-chemistry.org |

| Alkynes | Phenylacetylene | 2-Phenylquinoline | Palladium catalysis organic-chemistry.org |

Cleavage and Functionalization of the Ether Linkage

The ether linkage in Benzenamine, 2-(2,2-dimethoxyethoxy)- is an aryl alkyl ether, which can be cleaved under stringent conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.com The most common reagents for this purpose are hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orglibretexts.org Due to the high stability of the C(sp²)-O bond of the phenyl ring, cleavage does not occur between the oxygen and the benzene ring. libretexts.org

The reaction mechanism proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). The reaction follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom of the ether linkage. libretexts.org In this molecule, the attack occurs at the ethyl carbon adjacent to the acetal, leading to the formation of 2-aminophenol (B121084) and a halogenated dimethoxyethane derivative.

Reaction Pathway: Benzenamine, 2-(2,2-dimethoxyethoxy)- + HBr (excess) → 2-Aminophenol + 1-bromo-2,2-dimethoxyethane

The conditions for ether cleavage are generally harsh, requiring heat and concentrated strong acid. masterorganicchemistry.commasterorganicchemistry.com These forcing conditions can potentially affect other functional groups, highlighting a challenge in achieving selective transformation.

Table 2: Conditions and Products for Ether Cleavage

| Reagent | Mechanism | Key Products | Reaction Conditions |

|---|---|---|---|

| HBr (conc.) | SN2 | 2-Aminophenol, 1-bromo-2,2-dimethoxyethane | High temperature, reflux libretexts.org |

| HI (conc.) | SN2 | 2-Aminophenol, 1-iodo-2,2-dimethoxyethane | High temperature, reflux wikipedia.orglibretexts.org |

| BBr₃ | Lewis acid-assisted cleavage | 2-Aminophenol, dibromo(2,2-dimethoxyethoxy)borane intermediate | Often milder than HBr/HI |

Interplay and Synergy Between Amine and Acetal Functional Groups in Reactivity

The distinct chemical nature of the amine and acetal groups allows for selective reactions based on the chosen conditions, demonstrating a useful synergy. The primary amine is nucleophilic and basic, while the acetal is relatively inert, especially under neutral to basic conditions, but is labile in acid. msu.edumnstate.edu

Under Basic/Neutral Conditions: The amine group can undergo selective reactions without affecting the acetal. For example, it can be acylated with acid chlorides or anhydrides, or alkylated with alkyl halides. msu.edueopcw.com This allows for the introduction of various substituents onto the nitrogen atom while preserving the acetal for subsequent transformations. The amine's nucleophilicity is generally higher than that of an equivalent alcohol, allowing it to react directly with alkyl halides without needing to be converted to a more nucleophilic conjugate base. msu.edumsu.edu

Under Acidic Conditions: The acetal is readily hydrolyzed to an aldehyde. This transformation unlocks a new set of reactions where the amine and the newly formed aldehyde can react intramolecularly. As discussed (3.2.2), this is the basis for forming heterocyclic structures like quinolines. organic-chemistry.org The protonated amine is no longer nucleophilic, but a dynamic equilibrium allows for the presence of the free amine, which can participate in reactions like imine formation with the aldehyde. mnstate.edu

This pH-dependent reactivity allows for a stepwise synthetic approach, where the amine is first modified under basic conditions, followed by an acid-catalyzed cyclization involving the deprotected aldehyde.

Table 3: pH-Dependent Reactivity of Functional Groups

| pH Condition | Amine Group Reactivity | Acetal Group Reactivity | Typical Transformation |

|---|---|---|---|

| Basic (e.g., pyridine, NaHCO₃) | Nucleophilic; undergoes acylation, alkylation. msu.edu | Stable and unreactive. | N-Acetylation, N-alkylation. |

| Neutral | Nucleophilic. | Generally stable. | Selective N-functionalization. |

| Acidic (e.g., HCl, H₂SO₄) | Protonated (less nucleophilic), but in equilibrium. mnstate.edu | Hydrolyzes to an aldehyde. | Intramolecular cyclization, imine formation. |

Regioselectivity and Stereoselectivity in Derivatization and Ring Transformations

Regioselectivity: When Benzenamine, 2-(2,2-dimethoxyethoxy)- undergoes electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the existing substituents. The primary amine (-NH₂) is a very strong activating group and an ortho-, para-director. The alkoxy group (-OR) is also an activating ortho-, para-director, but its influence is weaker than that of the amine.

The directing effects reinforce each other to strongly favor substitution at the C4 position (para to the amine) and the C6 position (ortho to the amine).

Position 4 (para to -NH₂): This position is highly activated by both the amine and the ether group and is sterically accessible.

Position 6 (ortho to -NH₂): This position is also strongly activated but may experience some steric hindrance from the adjacent amine group.

Position 5 (meta to -NH₂): This position is activated by the ether group but deactivated relative to the ortho/para positions of the amine.

Position 3 (ortho to -OR): This position is sterically hindered by the bulky dimethoxyethoxy group.

Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are expected to occur with high regioselectivity at the C4 position. The synthesis of 4,5-dialkoxy-2-nitroanilines from related precursors demonstrates that the electronic effects of the amine and alkoxy groups are key in directing incoming electrophiles. uj.edu.pl

Stereoselectivity: Stereoselectivity becomes relevant in reactions where new chiral centers are formed, particularly during intramolecular cyclization. For instance, if the cyclization to a quinoline derivative involves a chiral reagent or catalyst, or if the reaction creates multiple stereocenters, the diastereoselectivity of the process is a critical consideration. rsc.org Povarov-type reactions, which can be used to synthesize complex quinoline structures, are known to proceed with high diastereoselectivity, which can be rationalized by analyzing the transition state energies. rsc.org While Benzenamine, 2-(2,2-dimethoxyethoxy)- itself is achiral, its transformation into more complex polycyclic systems can generate stereoisomers, and controlling the stereochemical outcome would be a key synthetic challenge.

Derivatization and Functionalization Strategies

Selective Modification of the Amino Group

The primary amino group of 2-(2,2-dimethoxyethoxy)aniline is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the formation of numerous derivatives.

Formation of N-Substituted Aniline (B41778) Derivatives through Alkylation and Acylation

The nucleophilic nature of the amino group facilitates its reaction with alkylating and acylating agents to yield N-substituted aniline derivatives.

Alkylation: N-alkylation of anilines can be achieved through various methods, including reactions with alkyl halides and the use of alkylboronic acids. organic-chemistry.org For instance, copper-promoted N-monoalkylation of anilines with alkyl boronic acids provides a direct route to functionalized anilines. organic-chemistry.org While specific studies on 2-(2,2-dimethoxyethoxy)aniline are not extensively detailed, the general principles of aniline alkylation are applicable. organic-chemistry.org Attempted N-alkylation of similar structures like 2-azidobenzamide has been shown to yield different products depending on the alkyl halide used, suggesting that the reaction outcomes can be complex. nih.gov

Acylation: N-acylation is a common method for modifying anilines, often employing acid chlorides or anhydrides. researchgate.net This reaction can be influenced by the reaction conditions and the nature of the aniline. For instance, the N-benzoylation of aminopyrimidines, a related class of compounds, can sometimes lead to undesired N,N-diacylation. researchgate.net However, alternative procedures can be employed to achieve clean N-monoacylation. researchgate.net The use of deep eutectic solvents has also been reported as a green and efficient medium for the N-acylation of anilines. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Anilines

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkylboronic acids, Copper catalyst, Dioxane, Reflux | N-Alkyl anilines | organic-chemistry.org |

| N-Alkylation | Primary alkyl halides, Base | Benzotriazinones and Quinazolinones (from 2-azidobenzamide) | nih.gov |

| N-Acylation | Acid chlorides, Triethylamine | N-Acyl anilines | researchgate.net |

| N-Acylation | Carboxylic acids, [ChCl][ZnCl2]2 (DES) | N-Acyl anilines | nih.gov |

Synthesis of Imines, Amides, and Ureas

The amino group of 2-(2,2-dimethoxyethoxy)aniline is a precursor for the synthesis of imines, amides, and ureas, which are important functional groups in many organic compounds.

Imines: Imines, or Schiff bases, are typically formed by the condensation of a primary amine with an aldehyde or a ketone, often under acidic catalysis. organic-chemistry.orgredalyc.orgyoutube.com The reaction involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. nih.gov The synthesis of imines can also be achieved through various other methods, including oxidation of secondary amines and reactions of aldehydes with aqueous ammonia. organic-chemistry.org Catalyst- and additive-free methods for imine synthesis have also been developed. nih.gov

Amides: Amides can be synthesized from anilines through reaction with carboxylic acids or their derivatives, such as acid chlorides and esters. sphinxsai.comlibretexts.orgyoutube.com The direct reaction of a carboxylic acid and an amine often requires high temperatures or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com Borate esters, such as B(OCH2CF3)3, have been shown to be effective reagents for direct amidation under milder conditions. nih.gov The reactivity of the carboxylic acid derivative plays a significant role in the ease of amide formation. libretexts.org

Ureas: Ureas can be synthesized from anilines through several routes. A common method involves the reaction of an aniline with an isocyanate. commonorganicchemistry.com Unsymmetrical ureas can be prepared by reacting an amine with a carbamate (B1207046) or through the Curtius rearrangement of an acyl azide (B81097) in the presence of an amine. commonorganicchemistry.comorganic-chemistry.org The use of phosgene (B1210022) or its safer substitutes like triphosgene (B27547) can also be employed to form ureas from amines. commonorganicchemistry.com Additionally, direct synthesis of ureas from amines and carbon dioxide is a topic of ongoing research. researchgate.net

Table 2: Synthesis of Imines, Amides, and Ureas from Anilines

| Product | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Imines | Condensation | Aldehyde/Ketone, Acid catalyst | organic-chemistry.orgyoutube.com |

| Amides | Acylation | Carboxylic acid/derivative, Coupling agent (e.g., DCC) or Borate ester | youtube.comnih.gov |

| Ureas | Reaction with Isocyanate | Isocyanate | commonorganicchemistry.com |

| Ureas | Reaction with Carbamate | Carbamate | commonorganicchemistry.com |

| Ureas | Curtius Rearrangement | Acyl azide, Amine | organic-chemistry.org |

Transformations of the Dimethoxyethoxy Side Chain

The dimethoxyethoxy side chain of Benzenamine, 2-(2,2-dimethoxyethoxy)- serves as a masked aldehyde, which can be unveiled and further functionalized.

Post-Hydrolysis Functionalization via Aldehyde/Ketone Chemistry

The acetal (B89532) group in the dimethoxyethoxy side chain is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal a highly reactive aldehyde. This aldehyde can then participate in a wide array of chemical reactions characteristic of carbonyl compounds. For instance, it can undergo nucleophilic addition reactions with various carbon and heteroatom nucleophiles. It can also be a substrate for condensation reactions, such as the formation of imines with primary amines, or participate in Wittig-type reactions to form alkenes. The revealed aldehyde provides a powerful handle for introducing further molecular complexity and for the construction of diverse molecular architectures.

Selective Transformations of the Ether Linkage

While the primary focus of functionalization is often on the acetal and amino groups, the ether linkage within the dimethoxyethoxy side chain presents another potential site for chemical modification. Cleavage of ether bonds, particularly aryl ethers, can be challenging but offers a route to phenolic derivatives. Reagents such as strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr3) are typically required for ether cleavage. Selective cleavage of one ether bond over the other in the dimethoxyethoxy group would be a significant synthetic challenge, likely requiring carefully controlled reaction conditions or specialized catalytic systems. Successful cleavage would unmask a hydroxyl group, providing another point for derivatization, such as esterification or etherification, further expanding the synthetic utility of the parent molecule.

Design and Synthesis of Advanced Polyfunctionalized Molecules

The strategic combination of derivatization at both the amino group and the dimethoxyethoxy side chain allows for the design and synthesis of advanced polyfunctionalized molecules. For example, the amino group can be acylated with a complex carboxylic acid, followed by hydrolysis of the acetal and subsequent reaction of the resulting aldehyde to introduce another distinct functional moiety. This sequential and selective functionalization enables the construction of molecules with multiple, precisely positioned functional groups. Such molecules are of significant interest in various fields, including medicinal chemistry and materials science, where the spatial arrangement of different functionalities can dictate biological activity or material properties. The synthesis of polyfunctionalized 2-aminophenols from cyclohexanones and amines illustrates a strategy for incorporating multiple functional groups in a single process. nih.gov Similarly, the synthesis of complex molecules like 2-anilino triazolopyrimidines demonstrates the step-wise construction of polyfunctionalized systems. nih.gov

Methodologies for Analytical Derivatization of the Amino Group

The analytical determination of Benzenamine, 2-(2,2-dimethoxyethoxy)-, a primary aromatic amine, can be significantly enhanced through chemical derivatization. This process involves the modification of the primary amino group (-NH₂) to yield a new compound with properties more suitable for chromatographic analysis and detection. Derivatization is a crucial step in many analytical methods, aiming to improve volatility for gas chromatography (GC), enhance thermal stability, increase detectability by introducing chromophoric or fluorophoric tags for high-performance liquid chromatography (HPLC), and improve chromatographic peak shape and resolution. jfda-online.comresearchgate.net

The primary amino group of Benzenamine, 2-(2,2-dimethoxyethoxy)- is a reactive site that can readily undergo various derivatization reactions. The choice of the derivatizing reagent and method depends on the analytical technique to be employed (GC or HPLC) and the desired outcome, such as increased sensitivity or improved separation from matrix components. jfda-online.comacademicjournals.org

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the polarity of the amino group can lead to poor peak shapes and adsorption on the chromatographic column. jfda-online.com Derivatization with silylating or acylating agents can mitigate these issues by replacing the active hydrogen atoms of the amino group with less polar functional groups, thereby increasing volatility and improving chromatographic performance. jfda-online.comresearchgate.net

Acylation: This common derivatization technique involves the reaction of the primary amine with an acylating agent, such as a perfluoroacyl anhydride (B1165640) (e.g., trifluoroacetic anhydride - TFAA, pentafluoropropionic anhydride - PFPA, or heptafluorobutyric anhydride - HFBA). The resulting N-acylated derivatives are more volatile and thermally stable. Furthermore, the introduction of fluorine atoms enhances the sensitivity of detection by electron capture detectors (ECD) and can produce characteristic mass spectra, aiding in structural elucidation. jfda-online.com

The reaction of Benzenamine, 2-(2,2-dimethoxyethoxy)- with a perfluoroacyl anhydride proceeds as follows:

Reaction of Benzenamine, 2-(2,2-dimethoxyethoxy)- with Trifluoroacetic Anhydride (TFAA)

The reaction is typically carried out in an aprotic solvent in the presence of a base catalyst. The resulting trifluoroacetyl derivative is significantly more volatile and exhibits improved chromatographic behavior compared to the underivatized amine.

Silylation: Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can also be employed to derivatize the amino group. These reagents replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group. While highly effective, silylation reactions are sensitive to moisture, and the resulting derivatives can be prone to hydrolysis, requiring careful sample handling. researchgate.net

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is often employed to introduce a chromophore or a fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. libretexts.orgscribd.com This is particularly useful when the analyte itself has a low UV absorbance or does not fluoresce.

Pre-column Derivatization with Fluorogenic Reagents: A variety of reagents are available for the pre-column derivatization of primary amines to yield highly fluorescent products. These include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines in an alkaline medium to produce highly fluorescent sulfonamide derivatives.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives. libretexts.orgthermoscientific.fr

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. thermoscientific.fr

2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl): A sensitive labeling reagent that reacts with amino groups to yield derivatives with high fluorescence intensity. nih.gov

The choice of reagent will depend on factors such as reaction kinetics, stability of the derivative, and the excitation and emission wavelengths required for detection. For example, the reaction with FMOC-Cl is rapid and produces stable derivatives suitable for automated analysis. thermoscientific.fr

The derivatization of Benzenamine, 2-(2,2-dimethoxyethoxy)- with these reagents would significantly lower the limits of detection and quantification, allowing for trace-level analysis in complex matrices.

Data on Analytical Derivatization Methodologies

The following tables summarize common derivatization strategies applicable to the primary amino group of Benzenamine, 2-(2,2-dimethoxyethoxy)-.

Table 1: Derivatization Reagents for GC-MS Analysis

| Derivatizing Reagent | Abbreviation | Target Functional Group | Derivative Formed | Key Advantages |

| Trifluoroacetic Anhydride | TFAA | Primary Amine | N-Trifluoroacetyl | Increased volatility, improved peak shape, enhanced ECD response. jfda-online.com |

| Pentafluoropropionic Anhydride | PFPA | Primary Amine | N-Pentafluoropropionyl | Increased volatility, improved peak shape, enhanced ECD response. jfda-online.com |

| Heptafluorobutyric Anhydride | HFBA | Primary Amine | N-Heptafluorobutyryl | Increased volatility, improved peak shape, enhanced ECD response. jfda-online.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary Amine | N-Trimethylsilyl | Increased volatility, good for polar compounds. researchgate.net |

Table 2: Derivatization Reagents for HPLC Analysis with Fluorescence Detection

| Derivatizing Reagent | Abbreviation | Target Functional Group | Excitation λ (nm) | Emission λ (nm) | Key Advantages |

| Dansyl Chloride | DNS-Cl | Primary Amine | ~330-350 | ~510-540 | High fluorescence quantum yield, stable derivatives. |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary Amine | ~265 | ~315-340 | Rapid reaction, stable derivatives, suitable for automation. libretexts.orgthermoscientific.fr |

| o-Phthalaldehyde | OPA | Primary Amine | ~340 | ~455 | Rapid reaction, high sensitivity, requires a thiol co-reagent. thermoscientific.fr |

| 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate | BCEC-Cl | Primary Amine | ~279 | ~380 | High detection sensitivity. nih.gov |

These derivatization methodologies provide a robust toolkit for the successful analysis of Benzenamine, 2-(2,2-dimethoxyethoxy)- by chromatographic techniques, enabling accurate and sensitive quantification in various applications. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms for Synthesis and Transformations

The synthesis of "Benzenamine, 2-(2,2-dimethoxyethoxy)-" can be approached through various synthetic strategies, with the Williamson ether synthesis being a prominent method for introducing the 2,2-dimethoxyethoxy side chain. masterorganicchemistry.com This typically involves the reaction of a salt of 2-aminophenol (B121084) with a suitable halo-alkoxy ether. The transformations of the resulting aniline (B41778) derivative are largely governed by the electronic and steric influence of the ortho-alkoxy substituent.

Kinetic Studies and Reaction Rate Analysis

While specific kinetic data for the synthesis and transformations of "Benzenamine, 2-(2,2-dimethoxyethoxy)-" are not extensively documented in the public domain, kinetic studies on analogous ortho-substituted anilines provide valuable insights. The rate of reactions, such as electrophilic aromatic substitution, is influenced by the interplay of the activating amino group and the steric and electronic effects of the ortho-alkoxy substituent.

For instance, in reactions like diazotization, the rate is dependent on the concentration of the aniline, nitrous acid, and the acidity of the medium. The presence of the ortho-substituent can influence the rate by sterically hindering the approach of the nitrosating agent to the amino group. In electrophilic aromatic substitution reactions, the electron-donating nature of the alkoxy group is expected to enhance the reaction rate, although this can be counteracted by steric hindrance. quora.com

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to understanding the stepwise mechanism of chemical reactions. In the synthesis of anilines, intermediates such as enamines and enaminium radicals have been identified in certain photoredox-catalyzed methods. galchimia.com For transformations of "Benzenamine, 2-(2,2-dimethoxyethoxy)-", various intermediates can be postulated based on the reaction type.

Electrophilic Aromatic Substitution: In reactions like nitration or halogenation, the key intermediate is the arenium ion (or sigma complex), where the electrophile has attacked the aromatic ring. The stability of this intermediate, which is influenced by the substituents, determines the regioselectivity of the reaction. For "Benzenamine, 2-(2,2-dimethoxyethoxy)-", the positive charge in the arenium ion can be delocalized by both the amino and the alkoxy groups, favoring substitution at the para position. chemistrysteps.comyoutube.com

Diazotization: The formation of a diazonium salt from an aniline proceeds through a series of intermediates, including N-nitrosamine, which then tautomerizes and dehydrates to form the diazonium ion.

Oxidative Coupling: In some metal-catalyzed cross-coupling reactions, organometallic intermediates where the aniline is coordinated to the metal center are formed.

Quantum Chemical Calculations and Computational Modeling

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like "Benzenamine, 2-(2,2-dimethoxyethoxy)-" at a molecular level. Density Functional Theory (DFT) methods, particularly with the B3LYP functional and a 6-31g(d) basis set, are widely used for such studies on aniline derivatives. researchgate.net

Energy Profiles and Transition State Analysis (e.g., B3LYP/6-31g(d) level)

Computational studies can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. For "Benzenamine, 2-(2,2-dimethoxyethoxy)-", DFT calculations can be employed to:

Model Reaction Pathways: For instance, in an SNAr reaction to synthesize the target compound, the energy profile would show the formation of a Meisenheimer complex as an intermediate.

Analyze Transition States: The geometry and energy of transition states provide crucial information about the rate-determining step of a reaction. For electrophilic aromatic substitution, the transition state leading to the arenium ion can be analyzed to understand the activation energy of the reaction.

Prediction of Regioselectivity and Reactivity Trends

The regioselectivity of electrophilic aromatic substitution on "Benzenamine, 2-(2,2-dimethoxyethoxy)-" is a key aspect that can be predicted using computational methods. The amino group is a strong ortho, para-director. The 2-(2,2-dimethoxyethoxy) group is also an ortho, para-director due to the lone pairs on the oxygen atoms. However, the position of substitution is a result of the interplay between electronic and steric effects.

Electronic Effects: Both the amino and the alkoxy groups donate electron density to the aromatic ring, activating it towards electrophilic attack. The positions ortho and para to the amino group (positions 3, 5, and 1) and ortho and para to the alkoxy group (positions 3 and 5) are electronically favored.

Steric Effects: The bulky 2-(2,2-dimethoxyethoxy) group at the ortho position will sterically hinder attack at the adjacent position 3. Therefore, electrophilic attack is most likely to occur at the para position (position 5) relative to the amino group, which is also a meta position to the alkoxy group.

Computational models can quantify these effects by calculating the relative energies of the possible arenium ion intermediates. The most stable intermediate will correspond to the major product.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of "Benzenamine, 2-(2,2-dimethoxyethoxy)-". The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining the reactivity of a molecule.

HOMO: The HOMO is associated with the electron-donating ability of the molecule. In "Benzenamine, 2-(2,2-dimethoxyethoxy)-", the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the benzene (B151609) ring, as well as the oxygen atoms of the ether group. The energy of the HOMO is related to the ionization potential and indicates the susceptibility of the molecule to electrophilic attack.

LUMO: The LUMO is associated with the electron-accepting ability of the molecule. Its energy is related to the electron affinity.

The distribution of these frontier orbitals can be visualized using computational software, providing a map of the most likely sites for electrophilic and nucleophilic attack. For "Benzenamine, 2-(2,2-dimethoxyethoxy)-", the HOMO density is expected to be highest at the para position to the amino group, further supporting the prediction of para-substitution in electrophilic reactions. researchgate.net

Applications As a Building Block in Complex Organic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Compounds

The aniline (B41778) moiety combined with the masked acetaldehyde functionality in Benzenamine, 2-(2,2-dimethoxyethoxy)- makes it an ideal starting material for the synthesis of a wide range of nitrogen-containing heterocycles. sciencescholar.us These structures are foundational to many pharmaceuticals, agrochemicals, and materials. sciencescholar.us

Synthesis of Pyridone, Quinoline (B57606), and Indole (B1671886) Scaffolds

The primary significance of Benzenamine, 2-(2,2-dimethoxyethoxy)- in chemical research is its role as a precursor to the indole scaffold. The 2-(2,2-dimethoxyethyl) substituent on the aniline ring is a masked equivalent of an acetaldehyde group. Under acidic conditions, this latent functionality can be revealed to engage in intramolecular cyclization reactions, such as variations of the Pictet-Spengler and Bischler-Napieralski reactions, to form the pyrrole ring of the indole system. This strategic use of a masked functional group allows for the synthesis of highly substituted indoles, which can be difficult to prepare using traditional methods.

The versatility of aniline derivatives also extends to the synthesis of quinoline scaffolds. In reactions like the Povarov multicomponent reaction, an aniline component condenses with other reactants to form an imine intermediate. beilstein-journals.org This intermediate then undergoes cyclization and aromatization cascade reactions to yield substituted quinoline compounds. beilstein-journals.org Similarly, derivatives of the Hantzsch synthesis, a classic multicomponent reaction, can utilize an aniline as the nitrogen source to produce dihydropyridines (DHPs), which are closely related to pyridone structures. nih.gov

| Target Scaffold | Synthetic Strategy | Key Features of Benzenamine, 2-(2,2-dimethoxyethoxy)- |

| Indole | Intramolecular cyclization (e.g., Pictet-Spengler) | The 2-(2,2-dimethoxyethyl) group acts as a masked acetaldehyde, enabling controlled ring formation. |

| Quinoline | Povarov multicomponent reaction | The aniline moiety participates in imine formation, followed by an aza-Diels–Alder cyclization and aromatization cascade. beilstein-journals.org |

| Pyridone/Dihydropyridine | Hantzsch-type multicomponent reaction | Serves as the nitrogen source, replacing the traditional ammonium (B1175870) acetate to form N-aryl substituted rings. nih.gov |

Formation of Fused and Bridged Ring Systems

Aniline precursors are instrumental in constructing more complex polycyclic systems. Palladium-catalyzed reactions using functionalized aniline derivatives can yield a variety of fused heteroaromatics. For instance, diphenylamine intermediates, formed from the condensation of aniline derivatives, can be selectively converted into 5-, 6-, or 7-membered fused ring systems, including carbazoles, acridines, and dibenzazepines. The specific outcome of these intramolecular transformations can be controlled by the choice of palladium ligand, offering an efficient route to four important classes of heterocycles from a common precursor.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. nih.govnih.gov Benzenamine, 2-(2,2-dimethoxyethoxy)- is particularly well-suited for this type of chemistry. It can be converted into its corresponding isocyanide derivative, 1-(2,2-dimethoxyethyl)-2-isocyanobenzene. Isocyanides are exceptionally versatile reagents in MCRs, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex, drug-like molecules from simple starting materials. mdpi.com

Furthermore, the inherent structure of anilines makes them key participants in cascade reactions. A notable example is the one-pot, three-component synthesis of meta-substituted anilines, where an aniline derivative is involved in a sequence of condensation and benzannulation reactions. nih.govbeilstein-journals.org

Development of Novel Ligands and Catalysts

The molecular framework of Benzenamine, 2-(2,2-dimethoxyethoxy)- and its derivatives can be incorporated into larger, more complex structures that function as ligands for metal catalysts. A series of N-(5,6,7-trihydroquinolinylidene)-2-benzhydrylbenzenamine ligands have been synthesized and subsequently reacted with nickel(II) chloride or bromide to form well-defined nickel halide complexes. nih.gov When activated with an appropriate co-catalyst like methylaluminoxane (MAO), these nickel pre-catalysts demonstrate high activity for ethylene polymerization, producing polyethylene with characteristics consistent with single-site catalysis. nih.gov This highlights the role of specialized aniline-based structures in the development of catalysts for industrial chemical processes.

| Ligand/Catalyst System | Metal Center | Application | Research Finding |

| N-(5,6,7-trihydroquinolinylidene)-2-benzhydrylbenzenamine complexes | Nickel(II) | Ethylene Polymerization | Pre-catalysts showed high activity and produced polyethylene with narrow molecular weight distribution upon activation. nih.gov |

Intermediates in the Synthesis of Specialty Chemicals

Beyond its role in methodological development, Benzenamine, 2-(2,2-dimethoxyethoxy)- serves as a key intermediate in the manufacturing of specialty chemicals, particularly pharmaceuticals. racheme.com Its utility has been demonstrated in the synthesis of the anti-migraine drug Naratriptan, showcasing its transition from a laboratory reagent to a crucial component in pharmaceutical manufacturing. Aniline derivatives more broadly are valuable building blocks for a range of fine and industrial chemicals, including antioxidant additives used in the petrochemical industry. beilstein-journals.org The ability to functionalize the aniline core allows for the tailored synthesis of molecules with specific properties required for high-performance applications, such as conducting polymers derived from substituted anilines. ias.ac.in

Advanced Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For Benzenamine, 2-(2,2-dimethoxyethoxy)-, future research will likely pivot from traditional synthesis routes towards greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the adoption of chemoenzymatic methods. The use of enzymes, such as nitroreductases, for the reduction of the corresponding nitroaromatic precursor offers a highly selective and environmentally friendly alternative to conventional catalytic hydrogenation that often relies on precious metals and high-pressure hydrogen gas. nih.govacs.org This biocatalytic approach can be performed in aqueous media at room temperature and pressure, significantly lowering the environmental footprint of the synthesis. nih.govacs.org Furthermore, the development of immobilized enzyme systems could allow for continuous flow processes and enzyme recycling, enhancing the economic viability of this green route. nih.govacs.org

Another area of exploration is the use of green oxidizing systems for polymerization or modification of the aniline (B41778) moiety. For instance, systems like HCl/NaCl/H₂O₂ have been successfully employed in the green synthesis of related compounds like nanostructured poly(2,5-dimethoxyaniline). rsc.org Adapting such mild oxidizing systems for reactions involving Benzenamine, 2-(2,2-dimethoxyethoxy)- could lead to more sustainable processes.

Chemo- and Regioselective Transformations for Enhanced Efficiency

The ability to selectively functionalize specific positions on the benzenamine ring is crucial for creating derivatives with desired properties. Future research will focus on developing highly chemo- and regioselective transformation methods.

A key area of interest is the selective functionalization of the ortho-position relative to the amino group, which is already substituted with the 2,2-dimethoxyethoxy group. While this existing substituent presents a steric hindrance, it also electronically influences the ring, a factor that can be exploited for selective reactions. Research into transition-metal-free reactions, such as the ortho-allylation of anilines using vinylaziridines in hexafluoroisopropanol, showcases a potential pathway for introducing new functionalities with high regioselectivity. rsc.org Similarly, acid-catalyzed ortho-alkylation with styrenes presents another strategy for creating bulky, chiral anilines, which could be adapted for Benzenamine, 2-(2,2-dimethoxyethoxy)-. nih.gov

The development of new catalytic systems that can precisely control the position of substitution will be paramount. This includes exploring novel ligands for palladium-catalyzed cross-coupling reactions or leveraging the directing-group capabilities of the existing ortho-substituent to guide incoming electrophiles or nucleophiles to specific sites on the aromatic ring.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation to improve efficiency, safety, and reproducibility.

Flow Chemistry: The synthesis of anilines and their derivatives is well-suited for flow chemistry. Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.netbeilstein-journals.org For the synthesis of Benzenamine, 2-(2,2-dimethoxyethoxy)-, or its derivatives, flow processes can enable the safe handling of potentially hazardous intermediates and reagents. researchgate.netbeilstein-journals.org Furthermore, integrating biocatalytic steps, as mentioned earlier, into a continuous flow setup can create a seamless and efficient manufacturing process. nih.govacs.org

Automated Synthesis: Automated synthesis platforms, including those that utilize pre-packed reagent cartridges, are revolutionizing the way chemical libraries are created. youtube.comsynplechem.com These systems can rapidly synthesize and purify a wide range of derivatives, accelerating the discovery of new molecules with desirable properties. youtube.comsynplechem.comnih.govnih.gov By incorporating Benzenamine, 2-(2,2-dimethoxyethoxy)- as a building block into such automated platforms, researchers can efficiently explore a vast chemical space of its derivatives. nih.govnih.gov This high-throughput approach is particularly valuable for screening for biological activity or material properties. synplechem.com

Exploration of Unconventional Reactivity Patterns

The interplay between the amino group and the ortho-alkoxy substituent in Benzenamine, 2-(2,2-dimethoxyethoxy)- can give rise to unique reactivity patterns. A notable phenomenon in ortho-substituted anilines is the "ortho effect," where the steric and electronic influence of the ortho-substituent can lead to unexpected reactivity and basicity compared to its meta- and para-isomers. youtube.com For instance, the steric hindrance from the 2,2-dimethoxyethoxy group could inhibit protonation of the aniline nitrogen, making it less basic than aniline itself. youtube.com

Future research will delve into leveraging this effect to control reaction outcomes. For example, the steric bulk might favor reactions at less hindered positions or influence the conformational preferences of the molecule, which can be exploited in stereoselective synthesis. Understanding and harnessing these unconventional reactivity patterns will enable the development of novel synthetic strategies and the creation of complex molecular architectures.

Computational Design and Prediction of New Benzenamine Derivatives

In silico methods are becoming indispensable tools in modern chemical research. Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the structural and electronic properties of molecules, guiding the design of new derivatives. nih.govcapes.gov.brresearchgate.netglobalauthorid.comresearchgate.net

For Benzenamine, 2-(2,2-dimethoxyethoxy)-, DFT studies can be employed to:

Predict its reactivity towards various reagents. capes.gov.brresearchgate.net

Calculate its molecular and electronic properties, such as HOMO-LUMO energy gaps, which can be correlated with its stability and potential applications in materials science. researchgate.net

Simulate its interaction with biological targets, aiding in the design of new therapeutic agents. nih.govnih.gov

By creating pharmacophore models and performing docking studies, researchers can rationally design new derivatives of Benzenamine, 2-(2,2-dimethoxyethoxy)- with a higher probability of exhibiting desired biological activities. nih.govnih.govmdpi.com This computational-first approach can significantly reduce the time and cost associated with experimental screening.

| Computational Method | Application in Benzenamine Derivative Research |

| Density Functional Theory (DFT) | Prediction of geometry, electronic properties, and reactivity. nih.govcapes.gov.brresearchgate.netglobalauthorid.comresearchgate.net |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. nih.govnih.gov |

| Molecular Docking | Simulation of binding to biological targets to predict affinity. nih.govnih.gov |

| Quantum Chemical Calculations | Elucidation of reaction mechanisms and transition states. researchgate.net |

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes and ensuring product quality. Advanced analytical techniques are vital for real-time reaction monitoring and comprehensive product characterization.

Reaction Monitoring:

In-situ FTIR (ReactIR): This technique allows for the real-time tracking of the concentration of reactants, intermediates, and products by monitoring their characteristic infrared absorptions. mt.com It is particularly useful for understanding reaction kinetics and identifying transient species. mt.com

Mass Spectrometry: Techniques like Extractive Electrospray Ionization-Mass Spectrometry (EESI-MS) enable the online monitoring of reaction mixtures without the need for sample preparation. nih.govnih.gov This provides immediate feedback on the progress of a reaction and the formation of byproducts. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical intermediates, such as certain polymerization processes, EPR spectroscopy can be used to monitor the concentration of radical species in real-time. iranarze.ir

Product Analysis:

Spectroscopic Methods: A combination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible spectroscopy is essential for the structural elucidation of new derivatives. nih.govrsc.orgresearchgate.netmdpi.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying components in complex reaction mixtures, ensuring the purity of the final product. nih.gov

| Analytical Technique | Purpose |

| In-situ FTIR (ReactIR) | Real-time monitoring of reactant, intermediate, and product concentrations. mt.com |

| EESI-MS | Online reaction monitoring without sample preparation. nih.govnih.gov |

| EPR Spectroscopy | Monitoring of radical species in real-time. iranarze.ir |

| NMR Spectroscopy | Structural elucidation of molecules. nih.govrsc.orgresearchgate.netmdpi.com |

| LC-MS | Separation and identification of compounds in a mixture. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.